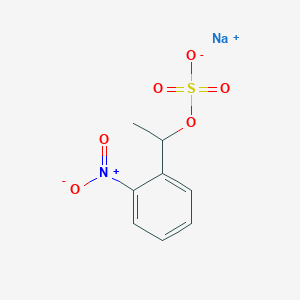
NPE-caged-proton
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of NPE-caged-proton involves the reaction of 1-(2-nitrophenyl)ethanol with sulfuric acid to form 1-(2-nitrophenyl)ethyl sulfate. This reaction typically requires an acidic environment and is carried out under controlled temperature conditions to ensure the stability of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize the efficiency of the production process while minimizing the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions: NPE-caged-proton primarily undergoes photolysis, a reaction where the compound is exposed to ultraviolet light, causing it to release a proton and a sulfate ion. This reaction is highly specific and occurs at wavelengths between 350 and 355 nanometers .
Common Reagents and Conditions: The primary reagent used in the reactions involving this compound is ultraviolet light. The reaction conditions typically involve maintaining the compound in an aqueous solution and exposing it to controlled ultraviolet light to induce photolysis .
Major Products Formed: The major products formed from the photolysis of this compound are a proton and a sulfate ion. This reaction results in a rapid decrease in pH, making it useful for applications requiring precise control of acidity .
Applications De Recherche Scientifique
Key Applications
-
Control of Cellular Processes
- NPE-caged-proton is utilized to manipulate intracellular pH, which is crucial for various cellular functions such as enzyme activity, ion channel regulation, and membrane fusion. For instance, the activation of membrane fusion in giant unilamellar vesicles has been successfully demonstrated by lowering the pH through photolysis of this compound .
-
Biophysical Studies
- The compound has been employed in studies examining conformational changes in proteins. For example, it has been shown to drive acid-induced conformational changes in metmyoglobin, monitored via near-UV absorption spectroscopy . This capability allows researchers to explore protein dynamics and folding pathways under controlled conditions.
- Neurobiology
-
Photophysiology
- The compound serves as a valuable tool in photophysiological studies where light-controlled release of protons is necessary for investigating light-driven biological processes. Its ability to induce rapid pH changes supports experiments that require precise timing and localization of proton release.
Comparative Data Table
Case Studies
- Membrane Fusion Studies
- Protein Dynamics
- Neuronal Activity Modulation
Mécanisme D'action
The mechanism of action of NPE-caged-proton involves the release of a proton and a sulfate ion upon exposure to ultraviolet light. This release is triggered by the breaking of the chemical bond between the proton and the nitrogen-containing polyethylene glycol cage. The released proton can then participate in various biochemical reactions, influencing cellular processes and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- NPE-caged-adenosine triphosphate
- NPE-caged-guanosine triphosphate
- NPE-caged-adenosine diphosphate ribose
Uniqueness: NPE-caged-proton is unique in its ability to generate rapid and precise pH jumps, making it particularly useful for studies requiring controlled acidification. Unlike other caged compounds that release larger molecules, this compound releases a simple proton, allowing for more straightforward and targeted applications .
Propriétés
Numéro CAS |
1186195-63-0 |
|---|---|
Formule moléculaire |
C8H9NNaO6S |
Poids moléculaire |
270.22 g/mol |
Nom IUPAC |
sodium;1-(2-nitrophenyl)ethyl sulfate |
InChI |
InChI=1S/C8H9NO6S.Na/c1-6(15-16(12,13)14)7-4-2-3-5-8(7)9(10)11;/h2-6H,1H3,(H,12,13,14); |
Clé InChI |
SSIPIRXPVMRXSA-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OS(=O)(=O)[O-].[Na+] |
SMILES canonique |
CC(C1=CC=CC=C1[N+](=O)[O-])OS(=O)(=O)O.[Na] |
Synonymes |
Alternative Name: NPE-caged-sulfate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















